molecular formula C9H9N3O3 B3082352 Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 112273-77-5

Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B3082352
CAS No.: 112273-77-5
M. Wt: 207.19 g/mol
InChI Key: FVRDCZVVOUIEOK-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate (CAS 112273-77-5) is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . As a member of the imidazo[1,2-a]pyrimidine family, it serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry and drug discovery research. Compounds featuring this core structure are of significant interest due to their wide range of potential pharmacological activities. While specific biological data for this ester may be limited, closely related structural analogs and isosteric replacements, such as pyrazolo[1,5-a]thieno[2,3-c]pyrimidines, are actively investigated as potential ligands for neurological targets like the GABAA receptor . Furthermore, heterocyclic compounds based on similar fused pyrimidine cores have been explored in early-stage research for their potential as inhibitors of various biological targets, highlighting the broader research value of this chemical class . Researchers utilize this compound to build more complex polyheterocyclic systems, study structure-activity relationships (SAR), and develop novel bioactive molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-8(14)6-5-11-9-10-3-4-12(9)7(6)13/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRDCZVVOUIEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2NC=CN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with ethyl acetoacetate under reflux conditions . The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Cyclocondensation Reactions with Hydrazines

Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate reacts with hydrazines to form fused pyrazole or imidazole derivatives. For example:

  • Hydrazine hydrate induces cyclization, producing imidazo[1,2-a]pyrimidine derivatives (e.g., 10a-c ) via desulfurization and ring closure (Table 1) .

  • Substituted hydrazines (e.g., phenylhydrazine) yield regioselective pyrazoloimidazopyrimidines .

Example Reaction:

Ethyl 5 oxo +N2H41 Amino 2 5 dioxo imidazo 1 2 a pyrimidine 6 carbonitrile[4]\text{Ethyl 5 oxo }+\text{N}_2\text{H}_4\rightarrow \text{1 Amino 2 5 dioxo imidazo 1 2 a pyrimidine 6 carbonitrile}\quad[4]

Alkylation and Functionalization

The N-3 nitrogen and ester group participate in alkylation:

  • Ethyl bromoacetate or chloroacetone introduces carboxymethyl or acetyl groups at N-3, forming intermediates like 7a-c and 8a-e (Table 2) .

  • Chloroacetonitrile adds a cyanomethyl group, enabling further cyclization .

Key Conditions:

  • Solvents: Ethanol, DMF, or acetone.

  • Base: Potassium carbonate.

  • Temperature: Reflux (60–80°C).

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis or aminolysis:

  • Hydrazine hydrate converts the ester to a hydrazide (3 ), which condenses with aldehydes (e.g., p-chlorobenzaldehyde) to form Schiff bases (4a-b ) .

  • Benzylamine replaces the ethoxy group, yielding benzylamide derivatives (16 ) .

Reaction Pathway:

COOEtN2H4CONHNH2RCHOCONHN CHR[4]\text{COOEt}\xrightarrow{\text{N}_2\text{H}_4}\text{CONHNH}_2\xrightarrow{\text{RCHO}}\text{CONHN CHR}\quad[4]

Oxidation and Reduction

  • Oxidation : The methoxyphenyl side chain oxidizes to phenolic derivatives using KMnO₄ or CrO₃.

  • Reduction : LiAlH₄ reduces the carbonyl group to a hydroxyl group.

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution:

  • Amines (e.g., benzylamine) replace the ethoxy group, forming amides .

  • Thiols displace the ester to generate thioesters .

Heteroannulation with Carbonyl Compounds

Reactions with β-diketones or cyanoacetates yield fused heterocycles:

  • Ethyl cyanoacetate forms pyrazolo[1,5-a]imidazopyrimidines (18a ) .

  • Acetylacetone produces 3-acetyl derivatives (19 ) .

Table 1: Representative Cyclocondensation Products

ProductReagentConditionsYield (%)Reference
Imidazo[1,2-a]pyrimidine (10a )Hydrazine hydrateDioxane, reflux64
Pyrazoloimidazopyrimidine (18a )Ethyl cyanoacetateEthanol, reflux69
Triazoloimidazopyrimidine (21 )Acetic acidReflux, 10 h66

Thiolation and Sulfur Incorporation

  • Carbon disulfide introduces thione groups, forming oxadiazolethione derivatives (e.g., 20 ) .

  • Thiourea generates mercapto-triazolo derivatives (22 ) .

Cycloaddition Reactions

  • Phthalic anhydride forms isoindole-fused derivatives (23 ) .

  • Acrylonitrile yields triazepine derivatives (24 ) .

Biological Activity Correlations

Derivatives exhibit enhanced bioactivity:

  • Antimicrobial : Pyrazoloimidazopyrimidines show activity against S. aureus and E. coli .

  • Anticancer : 3-Trifluoromethyl derivatives inhibit tumor cell lines .

Scientific Research Applications

Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Features

The compound is compared to derivatives with analogous fused pyrimidine cores but differing in heteroatoms, substituents, and annelation patterns. Key structural differences include:

Compound Class Core Structure Key Substituents/Features Example Compound
Imidazo[1,2-a]pyrimidine Imidazole + pyrimidine fusion Ethyl ester at C6, keto group at C5 Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Thiazolo[3,2-a]pyrimidine Thiazole + pyrimidine fusion Sulfur atom in thiazole, ester at C6 Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate
Triazolo[4,3-a]pyrimidine Triazole + pyrimidine fusion Hydroxyl/phenyl groups, ester at C6 Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate
Pyrazolo[1,5-a]pyrimidine Pyrazole + pyrimidine fusion Bromo/chloro substituents, ester at C6 Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate

Physicochemical and Spectral Properties

  • Molecular Weight : Imidazo derivatives (e.g., 221.21 g/mol for this compound) are lighter than brominated pyrazolo analogs (304.53 g/mol) .
  • Solubility : Hydroxyl groups in triazolo derivatives (e.g., compound 2 in ) enhance water solubility compared to ester-dominated imidazo/thiazolo derivatives.
  • Spectral Data :
    • IR : Imidazo compounds show C=O stretches at ~1666 cm⁻¹ , consistent with triazolo analogs .
    • ¹H NMR : Imidazo derivatives exhibit characteristic pyrimidine-H signals (δ 5.37 ppm) , whereas thiazolo compounds display methylene protons (δ 4.14 ppm for OCH2CH3) .

Biological Activity

Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 189.19 g/mol
  • CAS Number : 377283

The compound features an imidazo[1,2-a]pyrimidine core, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings are summarized below:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For example:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF712.50Apoptosis induction
A54926.00Cell cycle arrest
HCT1163.79Caspase activation

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases involved in cell proliferation.
  • DNA Binding : It exhibits a strong affinity for DNA, leading to disruption of replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, contributing to its antimicrobial effects.

Study on Anticancer Effects

In a study conducted by Zhang et al., this compound was evaluated for its anticancer properties against multiple cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 12 µM for MCF7 cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Study on Antimicrobial Properties

A research article published by Liu et al. assessed the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations lower than many existing antibiotics.

Q & A

Q. What challenges arise in optimizing reaction conditions for scale-up?

  • Answer :
  • Byproduct Formation : Over-refluxing in Method 1 generates hydrolyzed byproducts; controlled heating (70–80°C) mitigates this .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) removes unreacted aldehydes .
  • Scale-Up Protocol : Batch-wise synthesis with inline FTIR monitoring to track cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

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